Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Overview
Description
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (DMDC) is an organic compound with a molecular formula of C8H10O4. It is a colorless solid that is soluble in water and alcohols. DMDC is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and other chemicals. It is also used as a reagent in organic synthesis.
Scientific Research Applications
Toxicological Profile
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, along with its analogs, has been assessed for its toxicological properties. It is part of crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent used to clean coal, which was accidentally released into the Elk River in West Virginia. Investigations have shown that these substances exhibit low to moderate acute and subchronic oral toxicity. Specifically, the compounds have been observed not to cause skin sensitization below certain doses, indicating their safety at plausible human exposures. Moreover, these chemicals are not mutagenic and are not predicted to be carcinogenic. However, some constituents were predicted to possibly be developmental toxicants, although actual rat studies did not demonstrate developmental toxicity for dimethyl 1,4-cyclohexanedicarboxylate and related compounds (Paustenbach et al., 2015).
Catalytic Synthesis
The compound has been implicated in the catalytic synthesis of various materials. For instance, it's mentioned in the context of producing dimethyl carbonate (DMC), a solvent notably used in lithium-ion batteries. The production process from propylene carbonate (PC) and methanol (MeOH) is highlighted as an environmentally friendly and highly efficient method. The review delves into different production technologies, catalysts, and the relationship between catalyst preparation and performance. This highlights the importance of the compound in facilitating green and efficient industrial processes (Deng et al., 2019).
Applications in Fuel Technology
The compound is also noted in the context of fuel technology. For example, polyoxymethylene dimethyl ethers (OME), containing 3–5 CH2O units (OME3–5), are an emerging class of oxygenated fuels for diesel engines. They are known to considerably reduce soot formation due to the absence of C-to-C bonds, thereby allowing for higher exhaust gas recirculation (EGR) rates to reduce NOx emissions. The production processes of OME involve this compound and its analogs, showing the compound's significance in developing sustainable fuel options (Baranowski et al., 2017).
Safety and Hazards
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is classified as an irritant (Xi) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety precautions include avoiding inhalation and contact with skin and eyes .
Mechanism of Action
Mode of Action
It is known to be used in the production of pigments such as pigment red 122 and pigment violet 19 .
Biochemical Pathways
The biochemical pathways influenced by this compound are currently unknown. More research is needed to fully understand the biochemical pathways affected by Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It is always recommended to handle this compound in an inert atmosphere and at room temperature for storage .
Properties
IUPAC Name |
dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKFFHWMKEBDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C(CC1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027617 | |
Record name | Dimethyl succinylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6289-46-9 | |
Record name | Dimethyl succinylsuccinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6289-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006289469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl succinylsuccinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl succinylsuccinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl succinylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the solubility profile of Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate in common solvents?
A: Research indicates that Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate exhibits varying solubility in different solvents. A study utilizing the isothermal saturated method revealed its solubility in N,N-dimethylformamide, methanol, 1-propanol, acetonitrile, 2-propanol, ethyl acetate, and acetone. [] The experimental data was successfully fitted to the λh model, demonstrating good agreement between calculated and experimental solubilities. [] This information is crucial for designing and scaling up industrial crystallization processes.
Q2: Can Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate be utilized in the synthesis of polymers with unique properties?
A: Yes, Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate serves as a key building block in the synthesis of Polyquin(2,3-b)acridine-12,14(5,7)dione (Polyquinacridinedione, PQA). [] This polymer, when dispersed in bromodiphenylmethane (BDPM) or silicon oil, exhibits significant electrorheological (ER) activity. [] The ER properties, including shear stress, yield stress, and apparent viscosity, were found to be influenced by factors such as shear rate, electric field, and particle concentration. [] This highlights the potential of Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate-derived polymers in advanced material applications.
Q3: How does Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate participate in the formation of novel metal complexes?
A: Interestingly, Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate can undergo bismuth-assisted aerobic oxidation to generate in situ dihydroxybenzoquinone ligands. [] This process leads to the formation of unique bismuth(III) complexes, as evidenced by the synthesis of [Bi(H(3)dhbqdc)(H(2)dhbqdc)]·2.5dmf, [Bi(2)(mdhbqdc)(ox)(2)(dmf)(4)], and [Bi(2)(mdhbqdc)(2)(ox)(dmf)(4)]. [] This highlights the versatility of Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate as a precursor in inorganic synthesis, potentially leading to materials with distinct structural and functional properties.
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